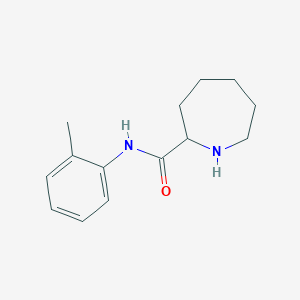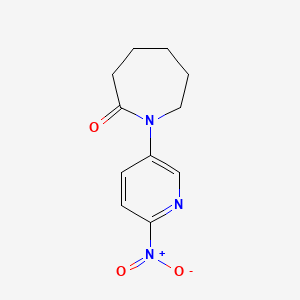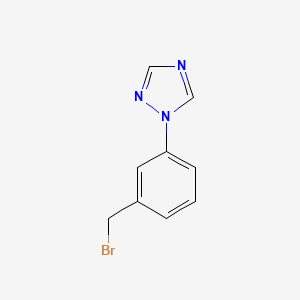
1-(3-(Bromomethyl)phenyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Bromomethyl)phenyl)-1H-1,2,4-triazole is an organic compound that features a bromomethyl group attached to a phenyl ring, which is further connected to a 1,2,4-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Bromomethyl)phenyl)-1H-1,2,4-triazole typically involves the bromination of a precursor compound. One common method is the bromination of 1-(3-methylphenyl)-1H-1,2,4-triazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or tetrahydrofuran (THF). The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Bromomethyl)phenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The phenyl ring can undergo further substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Formation of azide, thiocyanate, or alkoxy derivatives.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonyl derivatives.
Oxidation and Reduction: Formation of corresponding oxidized or reduced products.
Scientific Research Applications
1-(3-(Bromomethyl)phenyl)-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)phenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activities. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Bromomethyl)phenyl)-1H-1,2,4-triazole
- 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole
- 1-(3-(Methyl)phenyl)-1H-1,2,4-triazole
Uniqueness
1-(3-(Bromomethyl)phenyl)-1H-1,2,4-triazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro or methyl analogs. The bromine atom’s larger size and higher reactivity make it a more versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C9H8BrN3 |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
1-[3-(bromomethyl)phenyl]-1,2,4-triazole |
InChI |
InChI=1S/C9H8BrN3/c10-5-8-2-1-3-9(4-8)13-7-11-6-12-13/h1-4,6-7H,5H2 |
InChI Key |
PVWZGGLQWVZRJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NC=N2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


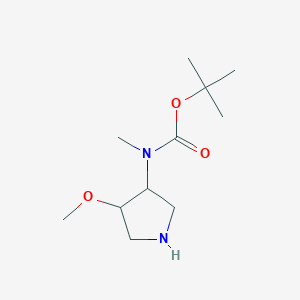



![7-Methoxy-2-(methoxymethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B11874255.png)
![8-Bromo-4-chloropyrrolo[1,2-A]pyrazine](/img/structure/B11874258.png)
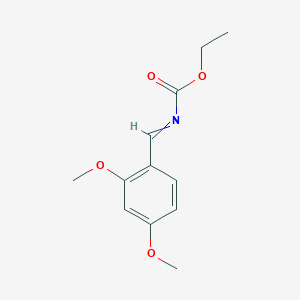
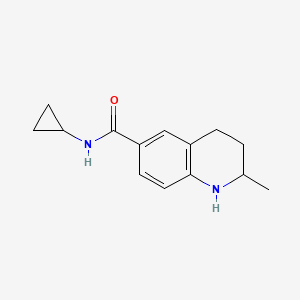
![2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B11874273.png)
